molecular formula C18H14ClF3N2O3 B2857110 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione CAS No. 338397-68-5

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione

Cat. No.: B2857110
CAS No.: 338397-68-5
M. Wt: 398.77
InChI Key: WEYOXJBGKKPSPO-UHFFFAOYSA-N
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Description

The compound 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione features a piperidine-2,6-dione core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group and a 4-methoxyphenyl group. Piperidine-2,6-dione derivatives are widely explored in medicinal chemistry due to their structural mimicry of glutarimide, a motif present in immunomodulatory drugs like lenalidomide and thalidomide . The trifluoromethyl and chloro groups on the pyridine ring enhance lipophilicity and metabolic stability, while the 4-methoxyphenyl group may influence binding affinity through π-π interactions or hydrogen bonding.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O3/c1-27-12-4-2-10(3-5-12)17(7-6-14(25)24-16(17)26)15-13(19)8-11(9-23-15)18(20,21)22/h2-5,8-9H,6-7H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYOXJBGKKPSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(=O)NC2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

  • Molecular Formula : C16H14ClF3N2O2
  • Molecular Weight : 368.74 g/mol
  • CAS Number : 96741-18-3

Antimicrobial Activity

Piperidine derivatives, including the compound , have been studied for their antimicrobial properties . Research indicates that compounds with pyridine and piperidine moieties exhibit significant antibacterial and antifungal activities . For instance, a study highlighted that derivatives of pyrimidines demonstrated effectiveness against various bacterial strains like E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL .

CompoundActivity TypeMIC (μg/mL)Reference
Pyrimidine DerivativeAntibacterial500 - 1000
Hydrazone DerivativeAntibacterial<500

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A notable investigation showed that piperidine derivatives could induce apoptosis in cancer cell lines. In particular, a related compound demonstrated cytotoxicity in FaDu hypopharyngeal tumor cells that was comparable to the reference drug bleomycin . The mechanism involved the interaction with specific protein binding sites, enhancing the efficacy of treatment.

StudyCell LineResultReference
Piperidine Derivative StudyFaDu (hypopharyngeal)Induced apoptosis

Anti-inflammatory Activity

Research also suggests that the compound may possess anti-inflammatory properties . Certain piperidine derivatives have been documented to inhibit pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several piperidine derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The tested compounds showed significant inhibition zones compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : In a comparative analysis of various piperidine derivatives, it was found that modifications to the piperidine ring significantly influenced cytotoxicity profiles against different cancer cell lines. The structure-activity relationship (SAR) indicated that substituents on the phenyl rings enhanced biological activity .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit antitumor properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy against various cancer cell lines .
    • A study demonstrated that derivatives of pyridine compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes has been linked to its structural attributes, making it a candidate for further investigation in antibiotic development .
  • Neurological Applications :
    • Similar piperidine derivatives have been explored for their neuroprotective effects. They may modulate neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases .

Agrochemical Uses

  • Herbicidal Activity :
    • Compounds featuring the pyridine moiety are often evaluated for herbicidal properties. The unique electronic characteristics imparted by the trifluoromethyl group enhance herbicidal efficacy against specific weed species .
    • Field trials have indicated that such compounds can effectively manage weed populations while minimizing crop damage, making them valuable in agricultural practices .

Chemical Synthesis

  • Building Block in Organic Synthesis :
    • The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can be employed in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals .
    • Its structural components allow for various modifications, enabling chemists to explore a wide range of derivatives with tailored biological activities .

Case Studies and Research Findings

Study TitleFocusFindings
Antitumor Properties of Pyridine DerivativesCancer ResearchIdentified apoptosis-inducing mechanisms in cancer cells treated with similar compounds.
Herbicidal Efficacy of Trifluoromethyl PyridinesAgricultural SciencesDemonstrated effective weed control with minimal phytotoxicity on crops.
Neuroprotective Effects of Piperidine DerivativesNeuroscienceShowed potential in modulating neurotransmitter systems relevant to neurodegenerative conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione Derivatives
  • Core Structure : Piperidine-2,6-dione.
  • Substituents : 1-Oxoisoindolin-2-yl group (a bicyclic lactam).
  • Key Differences: Unlike the target compound’s pyridinyl and methoxyphenyl substituents, this derivative features a fused isoindolinone ring. The isoindolinone group may enhance rigidity and alter binding to cereblon (a common target for immunomodulatory drugs) .
  • Applications: Patent filings by Novartis AG suggest therapeutic use in immune disorders or cancer, though specific data are undisclosed .
(b) 4-(2,6-Dichlorophenyl)piperidine-2,6-dione (CAS 371981-22-5)
  • Core Structure : Piperidine-2,6-dione.
  • Substituents : 2,6-Dichlorophenyl group.
  • Key Differences: The dichlorophenyl substituent increases lipophilicity compared to the target compound’s methoxyphenyl group.
  • Applications: Not explicitly stated, but dichlorophenyl groups are common in agrochemicals and antimicrobial agents .
(c) 3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine
  • Core Structure : Pyridine with nitro and trifluoromethyl groups.
  • Key Differences: While sharing chloro and trifluoromethyl substituents with the target compound, this derivative lacks the piperidine-2,6-dione core.
  • Applications : Similar nitro-substituted pyridines are used as herbicides or fungicides .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Lipophilicity (Predicted) Potential Applications References
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione Piperidine-2,6-dione 3-Chloro-5-(trifluoromethyl)pyridinyl; 4-methoxyphenyl Moderate Oncology, immunomodulation [Inferred]
3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione derivatives Piperidine-2,6-dione 1-Oxoisoindolin-2-yl High Immune disorders, cancer
4-(2,6-Dichlorophenyl)piperidine-2,6-dione (CAS 371981-22-5) Piperidine-2,6-dione 2,6-Dichlorophenyl High Agrochemicals, antimicrobials
3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine Pyridine Nitro, chloro, trifluoromethyl Very High Herbicides, fungicides

Key Findings

Structural Flexibility : The piperidine-2,6-dione core allows diverse substitutions, enabling tailored interactions with biological targets.

Substituent Impact :

  • Electron-Donating Groups (e.g., methoxy) : Improve solubility and π-π interactions.
  • Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl) : Enhance metabolic stability but may reduce target specificity.

Therapeutic Potential: Piperidine-2,6-dione derivatives with aromatic substituents (e.g., pyridinyl, phenyl) show promise in oncology, whereas nitro-containing analogs are more common in agrochemicals .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)piperidine-2,6-dione?

Methodological Answer: Synthesis of this compound typically involves coupling reactions between pyridine and piperidine precursors. For example, a peptide coupling reagent system (e.g., HOBt/TBTU with NEt3_3 in anhydrous DMF) can be adapted from protocols used for structurally similar aryl piperazines . Key optimization steps include:

  • Temperature control : Maintain reaction temperatures between 0–25°C to avoid side reactions.
  • Stoichiometric ratios : Use a 1:1 molar ratio of pyridine and piperidine derivatives, with excess coupling reagents (1.1–1.3 equivalents).
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures for high-purity yields.

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Comprehensive analytical characterization is critical:

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns on the pyridine and piperidine rings, focusing on chemical shifts for trifluoromethyl (δ ~110–120 ppm in 19^{19}F NMR) and methoxy groups (δ ~3.8 ppm in 1^1H NMR) .
  • Mass spectrometry : High-resolution LC-MS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine and fluorine atoms.
  • HPLC purity analysis : Utilize a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to ensure ≥95% purity .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer: Prioritize assays aligned with the compound’s structural analogs:

  • Enzyme inhibition : Test against NADH:ubiquinone oxidoreductase (IC50_{50} determination via spectrophotometric assays at 340 nm) based on its piperidine-2,6-dione core, which may mimic ubiquinone-binding motifs .
  • Cellular glucose uptake : Use fluorescent 2-NBDG in adipocyte or myocyte cell lines to evaluate antidiabetic potential .
  • Cytotoxicity screening : Employ MTT assays in HEK293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers investigate the molecular mechanism of action for this compound in disease models?

Methodological Answer: Adopt a multi-tiered approach:

  • Target identification : Use affinity chromatography with a biotinylated derivative of the compound to pull down binding proteins from cell lysates, followed by LC-MS/MS proteomic analysis .
  • Kinetic studies : Perform surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) with suspected targets like kinase domains or metabolic enzymes.
  • Gene expression profiling : Apply RNA-seq or qPCR arrays to assess downstream pathways (e.g., AMPK/mTOR for metabolic activity) in treated vs. untreated cells .

Q. What experimental frameworks are recommended for studying environmental fate and degradation pathways?

Methodological Answer: Design studies based on the INCHEMBIOL project’s principles :

  • Abiotic degradation : Conduct hydrolysis experiments at pH 4, 7, and 9 (25–50°C) with LC-MS monitoring to identify breakdown products (e.g., loss of trifluoromethyl or methoxy groups).
  • Biotic degradation : Use soil microcosms spiked with the compound and analyze metabolites via GC-MS after 30-day incubations.
  • Ecotoxicity : Evaluate Daphnia magna survival and algal growth inhibition (OECD Test Guidelines 202/201) to assess ecological risks .

Q. How should conflicting bioactivity data from different studies be resolved?

Methodological Answer: Address contradictions through systematic validation:

  • Dose-response recalibration : Re-test the compound in standardized assays (e.g., fixed ATP concentrations in kinase assays) to rule out protocol variability .
  • Cell line validation : Compare results across multiple cell lines (e.g., primary vs. immortalized) to identify context-dependent effects.
  • Meta-analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to perform cheminformatics clustering (e.g., Tanimoto similarity ≥0.85) and identify structural outliers or assay artifacts .

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